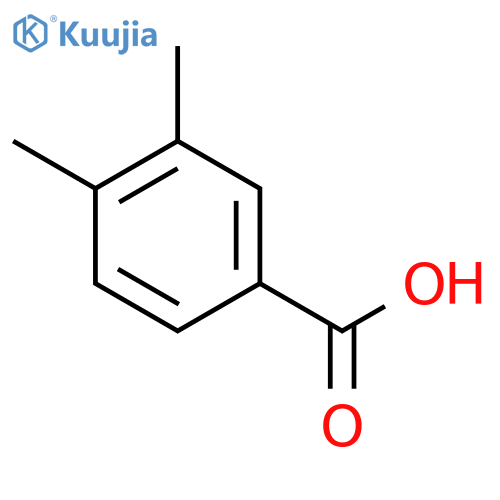Cas no 619-04-5 (3,4-Dimethylbenzoic acid)

3,4-Dimethylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dimethylbenzoic acid
- 1-Carboxy-3,4-dimethylbenzene
- 3,4-diMeC6H4COOH
- 3,4-dimethylbenzene carboxylic acid
- 3,4-Dimethyl-benzoesaeure
- 3,4-DiMethyl-Benzoic Acid
- asym.-o-Xylylic acid
- asyM-o-Xylylic acid
- Benzoic acid,3,4-dimethyl
- EINECS 210-576-7
- o-Xylene-4-carboxylic Acid
- Paraxy lylic acid
- p-Xylylic acid
- unsyM-o-Xylylic acid
- Benzoic acid, 3,4-dimethyl-
- Z2TCZ088AV
- OPVAJFQBSDUNQA-UHFFFAOYSA-N
- 3,4-Dimethylbenzoicacid
- PubChem14893
- 3,4-dimethyl benzoic acid
- 3, 4 dimethyl benzoic acid
- Benzoic acid,3,4-dimethyl-
- PAR
- Paraxylic Acid
- AM10821
- SCHEMBL310259
- 4-09-00-01803 (Beilstein Handbook Reference)
- SY001153
- FT-0614372
- UNII-Z2TCZ088AV
- NS00015549
- Z104477078
- DTXSID5060693
- 3,4-Dimethylbenzoic acid, 98%
- CHEBI:64818
- PD158345
- AC-8956
- AE-562/40207816
- W-105082
- EN300-20154
- AB01331517-02
- HY-W017434
- 619-04-5
- F3098-0374
- BRN 0907267
- OPVAJFQBSDUNQA-UHFFFAOYSA-
- NCGC00338539-01
- InChI=1/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
- DS-1853
- MFCD00002524
- Q27133457
- D1439
- CS-W018150
- AKOS000120463
- FS-2351
- DTXCID2043165
- STL169575
- 210-576-7
- FD54829
-
- MDL: MFCD00002524
- インチ: 1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
- InChIKey: OPVAJFQBSDUNQA-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(C([H])([H])[H])=C(C([H])([H])[H])C=1[H])=O
- BRN: 0907267
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: 白米粉末
- 密度みつど: 1.0937 (estimate)
- ゆうかいてん: 165.0 to 169.0 deg-C
- ふってん: 294.6°C at 760 mmHg
- 屈折率: 1.5188 (estimate)
- PSA: 37.30000
- LogP: 2.00160
- ようかいせい: 水に溶けない。
3,4-Dimethylbenzoic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
- RTECS番号:DG8734020
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R22; R36/37/38
- セキュリティ用語:S26;S37/39
- TSCA:Yes
3,4-Dimethylbenzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,4-Dimethylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037927-5g |
3,4-Dimethylbenzoic acid |
619-04-5 | 98% | 5g |
¥41.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037927-100g |
3,4-Dimethylbenzoic acid |
619-04-5 | 98% | 100g |
¥539.00 | 2024-05-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19260-500g |
3,4-Dimethylbenzoic acid, 98% |
619-04-5 | 98% | 500g |
¥5495.00 | 2023-05-05 | |
| Alichem | A010003578-250mg |
3,4-Dimethylbenzoic acid |
619-04-5 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Life Chemicals | F3098-0374-5g |
"3,4-dimethylbenzoic acid" |
619-04-5 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1439-10G |
3,4-Dimethylbenzoic Acid |
619-04-5 | >99.0%(T) | 10g |
¥235.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1439-25g |
3,4-Dimethylbenzoic acid |
619-04-5 | 99.0%(T) | 25g |
¥530.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D404918-500g |
3,4-Dimethyl-benzoic acid |
619-04-5 | 97% | 500g |
$300 | 2024-06-05 | |
| eNovation Chemicals LLC | D520095-100g |
3,4-DiMethylbenzoic acid |
619-04-5 | 97% | 100g |
$205 | 2024-05-24 | |
| Alichem | A010003578-1g |
3,4-Dimethylbenzoic acid |
619-04-5 | 97% | 1g |
$1490.00 | 2023-09-01 |
3,4-Dimethylbenzoic acid サプライヤー
3,4-Dimethylbenzoic acid 関連文献
-
Ka-Ho Ng,Fo-Ning Ng,Wing-Yiu Yu Chem. Commun. 2012 48 11680
-
2. CCCXVIII.—Synthesis of anthracene homologues. Part III. 2 : 3 : 6 : 7-TetramethylanthraceneGilbert T. Morgan,Edward Auty Coulson J. Chem. Soc. 1931 2323
-
3. Chemical constitution and the dissociation constants of monocarboxylic acids. Part XIII. Some alkylbenzoic acids exhibiting steric effectsJ. F. J. Dippy,S. R. C. Hughes,J. W. Laxton J. Chem. Soc. 1954 1470
-
Salma Tabassum,Qinhong Ji,Sufia Hena,Chunfeng Chu,Guangxin Yu,Zhenjia Zhang RSC Adv. 2015 5 58334
-
H. H. Hatt,A. Pilgrim,W. J. Hurran J. Chem. Soc. 1936 93
3,4-Dimethylbenzoic acidに関する追加情報
3,4-ジメチル安息香酸(619-04-5)の最新研究動向と医薬品開発への応用
3,4-ジメチル安息香酸(化学式: C9H10O2, CAS登録番号: 619-04-5)は、近年医薬品中間体として注目を集める芳香族カルボン酸誘導体である。本化合物は、その特異的な化学構造から創薬化学において重要なビルディングブロックとして機能し、特に抗炎症剤や抗がん剤の開発研究において重要な役割を果たしている。2022-2023年の最新研究では、この化合物の新たな合成経路や生物学的活性に関する知見が報告されており、医薬品開発プロセスにおけるその有用性が再認識されている。
最近の合成化学的研究では、619-04-5の効率的な製造プロセスの開発が進められている。特に、Journal of Organic Chemistryに掲載された研究では、Pd触媒を用いた選択的メチル化反応により、従来法よりも高い収率(85%以上)で3,4-ジメチル安息香酸を合成する方法が報告された。この新手法は副生成物の発生を抑え、環境負荷の低減にも寄与するグリーンケミストリーの観点からも意義深い成果である。
薬理学的な研究では、3,4-ジメチル安息香酸を基本骨格とする新規化合物の開発が活発に行われている。Nature Chemical Biology誌に発表された研究によると、この化合物を出発物質として設計された一連のアナログが、NF-κBシグナル伝達経路を阻害することで抗炎症作用を示すことが明らかになった。特に、619-04-5骨格にスルホンアミド基を導入した誘導体は、in vitro試験においてIL-6産生を70%以上抑制し、関節リウマチ治療薬候補として期待されている。
がん研究分野では、3,4-ジメチル安息香酸誘導体がHDAC(ヒストン脱アセチル化酵素)阻害活性を示すことが報告されている。2023年のCancer Research誌の論文によれば、特定の構造修飾を施した619-04-5誘導体は、選択的にHDAC6を阻害し、多発性骨髄腫細胞のアポトーシスを誘導することが確認された。この発見は、分子標的治療薬開発における新たな可能性を示唆している。
創薬化学における構造活性相関(SAR)研究の進展により、3,4-ジメチル安息香酸の最適化戦略がより精緻になってきている。最近の計算化学的研究では、この化合物の電子状態と生物学的活性の関係が詳細に解析され、より効力の高い誘導体設計への指針��得られている。特に、分子ドッキングシミュレーションにより、619-04-5骨格が特定のタンパク質ポケットにどのように結合するかが明らかになり、合理的創薬アプローチの有効性が実証された。
安全性評価に関する最新データでは、3,4-ジメチル安息香酸の毒性プロファイルがより詳細に明らかになっている。規制科学の観点から、この化合物の代謝経路や生体内動態に関する知見が蓄積されつつあり、医薬品開発プロセスにおけるリスク評価の精度向上に貢献している。特に、肝代謝酵素CYP2C9による酸化代謝が主要経路であることが確認され、薬物相互作用の予測が可能になってきている。
今後の展望として、3,4-ジメチル安息香酸を基本骨格とする新規治療薬の開発が期待される。特に、個別化医療の進展に伴い、特定のバイオマーカーを持つ患者集団を対象とした標的治療薬としての応用が検討されている。また、PROTAC(プロテオリシスターゲティングキメラ)技術との組み合わせにより、619-04-5誘導体を用いた新たなモダリティの開発も始まっており、次世代医薬品開発における本化合物の重要性はさらに高まると予想される。










